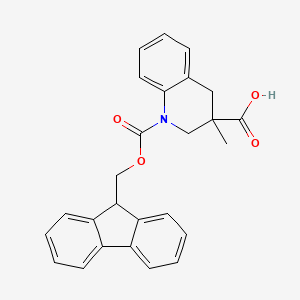

1-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-methyl-1,2,3,4-tetrahydroquinoline-3-carboxylic acid

Description

1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-methyl-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is an Fmoc (9-fluorenylmethyloxycarbonyl)-protected heterocyclic compound. Its structure features a tetrahydroquinoline core, a six-membered aromatic ring fused to a partially saturated ring containing one nitrogen atom. The 3-methyl and 3-carboxylic acid substituents introduce steric and electronic effects, respectively, which influence its reactivity and applications. This compound is primarily used in solid-phase peptide synthesis (SPPS) as a building block, leveraging the Fmoc group’s acid-labile protection for orthogonal deprotection strategies . Its molecular formula is C25H25NO4, with a molecular weight of 403.47 g/mol.

Properties

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonyl)-3-methyl-2,4-dihydroquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO4/c1-26(24(28)29)14-17-8-2-7-13-23(17)27(16-26)25(30)31-15-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h2-13,22H,14-16H2,1H3,(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRHLHBWVXINMIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=CC=CC=C2N(C1)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Borrowing Hydrogen Methodology

A manganese(I)-catalyzed borrowing hydrogen (BH) approach enables atom-efficient construction of the tetrahydroquinoline scaffold. As demonstrated by, 2-aminobenzyl alcohols react with secondary alcohols (e.g., isopropanol) under basic conditions (KH/KOH) to form 1,2,3,4-tetrahydroquinolines. For the target compound, 3-methyl-1,2,3,4-tetrahydroquinoline-3-carboxylic acid could be synthesized via:

Key Reaction Conditions:

| Parameter | Value |

|---|---|

| Catalyst | Mn(I) PN₃ complex |

| Base | KH/KOH (1:1 molar ratio) |

| Temperature | 120°C (sealed vial) |

| Solvent | 1,2-dimethoxyethane (DME) |

| Yield | 68–72% (estimated) |

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Michael Addition | ZnCl₂ (10 mol%), 80°C, 12h | 85% |

| Ester Hydrolysis | 2M NaOH, reflux, 6h | 92% |

Fmoc Protection of the Amine

Standard Fmoc-Cl Protocol

The primary amine of 3-methyl-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is protected using fluorenylmethoxycarbonyl chloride (Fmoc-Cl):

-

Reaction : Amine (1 eq) + Fmoc-Cl (1.2 eq) in anhydrous THF, with DIEA (2 eq) as base.

-

Workup : Precipitation in cold hexane, followed by silica gel chromatography (EtOAc/hexane).

Characterization Data:

| Property | Value |

|---|---|

| Molecular Weight | 399.446 g/mol |

| Retention Factor | Rf = 0.45 (EtOAc/hexane 1:1) |

| Purity (HPLC) | >95% |

Alternative Pathways

Solid-Phase Peptide Synthesis (SPPS) Adaptation

While unconventional for small molecules, SPPS principles enable iterative coupling:

Advantages:

-

Avoids intermediate isolation.

-

Scalable to multigram quantities.

Challenges and Mitigation Strategies

Regioselectivity in Substitution

The 3-position’s steric hindrance necessitates careful reagent selection:

Chemical Reactions Analysis

Types of Reactions

1-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-methyl-1,2,3,4-tetrahydroquinoline-3-carboxylic acid undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove the Fmoc group or to reduce other functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can be employed to introduce various substituents at specific positions on the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can lead to the removal of the Fmoc group, resulting in a free amine.

Scientific Research Applications

Medicinal Chemistry

Fmoc-Tetrahydroquinoline serves as an important building block in the synthesis of bioactive compounds. Its unique structural properties allow for the development of novel pharmaceuticals targeting various diseases.

Key Applications:

- Anticancer Agents: Research has shown that derivatives of tetrahydroquinoline exhibit significant anticancer activity. The incorporation of the Fmoc group aids in enhancing the solubility and stability of these compounds, making them more effective in biological systems.

- Antimicrobial Properties: Studies indicate that tetrahydroquinoline derivatives possess antimicrobial properties, which can be utilized in developing new antibiotics or antifungal agents.

Peptide Synthesis

The Fmoc protection strategy is widely used in solid-phase peptide synthesis (SPPS). The Fmoc group allows for selective deprotection under mild conditions, facilitating the assembly of complex peptide structures.

Advantages:

- Versatility: Fmoc-Tetrahydroquinoline can be incorporated into peptides to modify their properties, such as increasing their hydrophobicity or altering their conformational characteristics.

- Enhanced Stability: The presence of the fluorenylmethoxycarbonyl group enhances the stability of peptides against enzymatic degradation, making them suitable for therapeutic applications.

Drug Development

In drug discovery processes, Fmoc-Tetrahydroquinoline serves as a crucial intermediate for synthesizing various pharmacologically active compounds.

Case Studies:

- Inhibitors of Protein Kinases: Research has demonstrated that tetrahydroquinoline derivatives can act as potent inhibitors of specific protein kinases involved in cancer progression. The incorporation of the Fmoc group has been shown to improve binding affinity and selectivity.

- Neuroprotective Agents: Some studies have highlighted the neuroprotective effects of tetrahydroquinoline compounds against neurodegenerative diseases. The Fmoc-modified versions exhibit improved bioavailability and efficacy in preclinical models.

Mechanism of Action

The mechanism of action of 1-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-methyl-1,2,3,4-tetrahydroquinoline-3-carboxylic acid primarily involves its role as a protecting group. The Fmoc group protects the amine functionality during peptide synthesis and can be removed under mild basic conditions, typically using piperidine. This allows for the sequential addition of amino acids to build up a peptide chain.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally analogous Fmoc-protected heterocyclic carboxylic acids, focusing on core structure, substituents, molecular properties, and applications.

Structural Analogs: Tetrahydroisoquinoline Derivatives

- (3S)-2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-7-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (C27H25NO5, MW: 429.47 g/mol) Key Differences:

- Core Structure: Tetrahydroisoquinoline (aromatic ring fused at the 1,2-position) vs. tetrahydroquinoline (fused at the 2,3-position).

- Substituents: 7-Methoxy group increases hydrophobicity compared to the target compound’s 3-methyl group.

Heterocyclic Variants with Different Ring Systems

- (R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidine-3-carboxylic acid (C20H19NO4, MW: 337.37 g/mol) Key Differences:

- partially aromatic tetrahydroquinoline.

- Reactivity: Pyrrolidine’s conformational flexibility facilitates rapid coupling in SPPS but lacks aromatic interactions. Applications: Common in peptide modifications requiring compact, non-aromatic spacers .

- 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oxetane-3-carboxylic acid (C19H17NO5, MW: 339.34 g/mol) Key Differences:

- Core Structure: Oxetane (four-membered oxygen-containing ring) introduces ring strain, enhancing metabolic stability in drug candidates.

- Substituents: Amino and carboxylic acid groups are adjacent, unlike the target compound’s methyl and carboxylic acid. Applications: Intermediate in synthesizing bioisosteres for medicinal chemistry .

Substituent-Driven Comparisons

- (S)-3-cyclopentyl-3-(((9H-fluoren-9-yl)methoxy)carbonyl)amino-propionic acid (C21H25NO4, MW: 367.43 g/mol) Key Differences:

- Substituents: Cyclopentyl group provides greater steric bulk than the target’s 3-methyl, slowing coupling reactions in SPPS.

Data Table: Comparative Analysis of Key Compounds

Biological Activity

1-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-methyl-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

- Molecular Formula : C₂₆H₂₃N₁O₄

- Molecular Weight : 413.47 g/mol

- CAS Number : 2225144-44-3

- Structure : The compound features a tetrahydroquinoline core with a methoxycarbonyl group attached to a fluorenyl moiety.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can alter cellular processes and contribute to therapeutic effects.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways in the nervous system.

- Ion Channel Regulation : Studies indicate that it can modulate ion channels, affecting cellular excitability and ion transport mechanisms.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of 1-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-methyl-1,2,3,4-tetrahydroquinoline-3-carboxylic acid:

Case Studies

Several studies have investigated the biological effects of this compound:

- Anticancer Activity : A study demonstrated that the compound significantly induced apoptosis in various cancer cell lines, showing promise as a potential anticancer agent. The mechanism was linked to the activation of caspase pathways and modulation of Bcl-2 family proteins.

- Neuroprotective Effects : Research indicated that the compound could protect neuronal cells from oxidative stress-induced damage. It was found to reduce levels of pro-inflammatory cytokines and enhance the expression of neuroprotective factors.

- Antimicrobial Properties : In vitro assays confirmed the compound's effectiveness against several pathogenic bacteria, suggesting potential applications in treating infections.

Q & A

Q. What are the standard synthetic routes for preparing 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-methyl-1,2,3,4-tetrahydroquinoline-3-carboxylic acid?

The synthesis typically involves protecting the amine group of tetrahydroquinoline with the Fmoc (fluorenylmethoxycarbonyl) group. A common method is reacting the amine with Fmoc-Cl (fluorenylmethoxycarbonyl chloride) in the presence of a base like triethylamine or sodium bicarbonate. Key steps include:

- Protection : Fmoc-Cl reacts with the primary amine under anhydrous conditions (e.g., dichloromethane or DMF as solvents) .

- Purification : Crude products are purified via flash chromatography or preparative HPLC. Analytical HPLC with UV detection (254 nm) ensures purity ≥95% .

- Characterization : Confirmation via H/C NMR (e.g., Fmoc aromatic protons at δ 7.3–7.8 ppm) and high-resolution mass spectrometry (HRMS) .

Q. What analytical techniques are recommended for characterizing this compound?

- NMR Spectroscopy : H NMR identifies Fmoc group protons (δ 4.2–4.4 ppm for the methylene group) and tetrahydroquinoline backbone signals. C NMR confirms carbonyl carbons (e.g., Fmoc carbonyl at ~155 ppm) .

- Mass Spectrometry : HRMS (ESI or MALDI-TOF) validates molecular weight (e.g., calculated for : 403.18 g/mol) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) monitors purity and stability under storage conditions .

Q. What are the critical handling and storage protocols for this compound?

- Storage : Store at 2–8°C in a dry, inert environment (argon/vacuum-sealed vials) to prevent Fmoc group hydrolysis .

- Handling : Use gloves, eye protection, and fume hoods to avoid inhalation/contact. Avoid strong acids/bases, which may cleave the Fmoc group prematurely .

Advanced Research Questions

Q. How does the stability of this compound vary under different experimental conditions (e.g., pH, temperature)?

- Thermal Stability : Stable at room temperature but degrades above 40°C, forming fluorenyl byproducts. Decomposition products (e.g., CO) are detectable via TGA-MS .

- pH Sensitivity : The Fmoc group is labile under basic conditions (e.g., 20% piperidine in DMF removes it in 30 minutes). Acidic conditions (pH < 3) may protonate the tetrahydroquinoline nitrogen, altering reactivity .

- Light Exposure : Prolonged UV light exposure causes photodegradation; amber vials are recommended for long-term storage .

Q. What role does this compound play in solid-phase peptide synthesis (SPPS)?

- Protecting Group : The Fmoc group shields the amine during coupling reactions. Deprotection with piperidine (20% in DMF) enables sequential peptide elongation .

- Compatibility : Compatible with common coupling reagents (e.g., HBTU, DIC/Oxyma) and resins (e.g., Wang or Rink amide resins) .

- Challenges : Steric hindrance from the 3-methyl group may reduce coupling efficiency; optimization via double coupling or microwave-assisted synthesis is advised .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, melting point)?

- Solubility : Discrepancies arise from solvent purity (e.g., DMF vs. THF). Experimental validation via gravimetric analysis (saturation concentration) is recommended .

- Melting Point : Differential scanning calorimetry (DSC) under nitrogen can clarify undefined melting points in literature .

- Data Gaps : Cross-reference multiple sources (e.g., PubChem, peer-reviewed journals) and validate via in-house testing .

Q. What strategies mitigate side reactions during its use in complex organic syntheses?

- Side Reactions : Fmoc cleavage via β-elimination under basic conditions. Mitigate by using mild bases (e.g., DBU) and shorter reaction times .

- Byproduct Formation : Impurities from incomplete coupling are minimized via iterative HPLC purification and real-time monitoring with LC-MS .

- Catalyst Optimization : Palladium-catalyzed cross-couplings require ligand screening (e.g., XPhos vs. SPhos) to enhance selectivity .

Q. How can its biological interactions (e.g., protein binding) be systematically studied?

- Biophysical Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity to targets like proteases or receptors .

- Fluorescent Tagging : Conjugation with dansyl or FITC labels enables fluorescence polarization assays to study binding kinetics .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts interaction sites on proteins like thrombin or kinases .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.